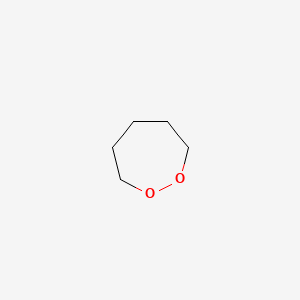

1,2-Dioxepane

描述

Structure

2D Structure

属性

CAS 编号 |

505-63-5 |

|---|---|

分子式 |

C5H10O2 |

分子量 |

102.13 g/mol |

IUPAC 名称 |

dioxepane |

InChI |

InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |

InChI 键 |

HGGNZMUHOHGHBJ-UHFFFAOYSA-N |

规范 SMILES |

C1CCOOCC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Biosynthetic Pathway Proposals

| Reaction Type | Key Observations | Catalyst/Conditions | Outcome |

|---|---|---|---|

| 7-endo-trig cyclization | Proposed biosynthetic pathway for cardamom peroxide | Peroxy radical or peroxide | Formation of 1,2-dioxepane motif |

| Radical cyclization | Attempted synthesis using iron oxalate/NaBH₄ or Fe(acac)₃/PhSiH₃ | Fe-based catalysts | Low yield or alternative products |

Synthetic Formation via SN1-Type Ring Closure

A notable synthetic route involves SN1-type ring closure catalyzed by dichlorodicyanoquinone (DDQ). This method was employed in the synthesis of 10,12-peroxycalamenene, a sesquiterpene endoperoxide containing a this compound ring . The reaction proceeds through:

-

Intramolecular Heck reaction to construct a fused bicyclic core.

-

Cobalt-catalyzed peroxidation to install the peroxide group.

-

DDQ-mediated SN1 ring closure to form the this compound motif.

| Step | Reaction Details | Conditions | Outcome |

|---|---|---|---|

| SN1 ring closure | DDQ-catalyzed ring formation from a peroxide intermediate | DDQ in non-polar solvent | This compound ring formation |

| Cobalt-catalyzed peroxidation | Installation of peroxide group via oxidation | Co catalyst (e.g., Co(OAc)₂) | Peroxide-functionalized intermediate |

Acid-Catalyzed Reactions

Acid-catalyzed reactions of this compound derivatives often lead to fragmentation rather than peroxide formation. For example, 3-methyl-3,7-dimethoxy-1,2-dioxepane (13a) under acidic conditions decomposed into non-peroxidic products due to skeletal fragmentation . This suggests that this compound is unstable under acidic environments, favoring ring-opening over further oxygenation.

| Reaction Type | Key Observations | Conditions | Outcome |

|---|---|---|---|

| Acid-catalyzed decomposition | Fragmentation of carbon skeleton | Acidic conditions | Non-peroxidic products (e.g., aldehydes, ketones) |

Stability and Reactivity Trends

This compound’s instability stems from its strained seven-membered ring and peroxide functionality. While it is less studied compared to smaller cyclic peroxides (e.g., 1,2-dioxetanedione), its reactivity is influenced by:

-

Ring strain : Seven-membered rings are less strained than smaller cyclic ethers but remain reactive.

-

Peroxide group : Susceptible to decomposition under acidic or radical conditions.

科学研究应用

1,2-Dioxepane is not mentioned in the provided search results. However, search results do provide information on the applications of 2-methylene-1,3-dioxepane (MDO) and its derivatives.

2-Methylene-1,3-dioxepane (MDO) terpolymers have been explored as a platform for constructing biodegradable pH-sensitive polymeric prodrugs for intracellular drug delivery .

Key applications and research findings:

- Drug Delivery Systems: MDO-based terpolymers, such as P(MDO-co-PEGMA-co-PDSMA), can be synthesized through terpolymerization of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) .

- Prodrug Micelles: Doxorubicin (DOX) can be covalently conjugated to PDSMA units via thiol-ene click chemistry, forming DOX-conjugated P(MDO-co-PEGMA-co-PDSMA) that self-assemble into prodrug micelles .

- pH-Sensitive Drug Release: The presence of pH-sensitive hydrazone bonds in these micelles allows for a faster release of DOX at pH 5.5 compared to pH 7.4, making them effective for targeted drug delivery in acidic environments, such as within cancer cells .

- Cellular Internalization: Flow cytometry and fluorescence microscopy have demonstrated that prodrug micelles can be efficiently internalized by cancer cells . Red fluorescence of DOX was observed in cells after incubation, indicating successful internalization of the prodrug micelles .

- In vitro Cytotoxicity: DOX-conjugated prodrug micelles have shown the ability to strongly inhibit the proliferation of cancer cells in vitro .

Other Applications and Properties:

- Radical Ring-Opening Polymerization: MDO can undergo radical addition on its carbon-carbon double bond .

- Copolymerization: MDO can be copolymerized with methyl methacrylate (MMA) to determine reactivity ratios .

- Precipitation Polymerization: Free radical homopolymerization experiments have been conducted with MDO in supercritical carbon dioxide (scCO2) using a heterogeneous precipitation polymerization method . Copolymers of MDO with N-vinyl-2-pyrrolidone have also been synthesized .

- Hyperbranched Polycaprolactone Synthesis: MDO can be used in reversible addition-fragmentation chain transfer radical ring-opening polymerization along with self-condensed vinyl polymerization (SCVP) to synthesize hyperbranched polycaprolactone with controlled structure .

作用机制

The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.

相似化合物的比较

Cytotoxic PPAPs

This compound is embedded in polycyclic polyprenylated acylphloroglucinols (PPAPs), such as hyperisampsins. These compounds show cytotoxicity via interactions with cellular targets, where the peroxide bridge enhances redox activity .

Bio-Lubricant Performance

Dioxepane and dioxane derivatives synthesized from oleic acid were compared as bio-lubricants:

The six-membered dioxane derivative outperformed the dioxepane analog in lubricant properties, highlighting trade-offs between stability and functional performance.

常见问题

Q. What methodologies support the identification of this compound derivatives in environmental or biological samples?

- Methodological Answer : Non-targeted screening using LC-HRMS with fragmentation libraries (e.g., NIST) enables detection. Isotope pattern filtering and MS/MS spectral matching improve specificity in complex matrices like soil or plasma .

Guidance for Research Design

- Formulating Advanced Questions : Focus on gaps such as understudied reaction mechanisms (e.g., radical-mediated dioxepane formation) or unexplored bioactivity. Align hypotheses with historical precedents (e.g., Nicolaou’s brevetoxin work) while incorporating modern techniques like flow chemistry .

- Data Contradiction Resolution : Apply triangulation by cross-validating results with multiple analytical methods (e.g., NMR, X-ray) and replicate experiments under independent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。